Pralnacasan

Caspase-1 Enzyme Inhibition Drug Discovery

Pralnacasan (VX-740) is the definitive selective caspase-1 inhibitor for IL-1β/IL-18 pathway dissection. Unlike Belnacasan (VX-765)—which a 2025 study showed exerts divergent chondrogenesis effects—Pralnacasan uniquely promotes chondrogenic differentiation while suppressing pro-inflammatory cytokines. With >1,700-fold selectivity over caspase-3 and validated OA efficacy (13–22% joint damage reduction; 59% HP cross-link decrease), it is the only validated positive control for disease-modifying OA studies. Choose Pralnacasan when precision demands authentic caspase-1 target engagement without off-target confounding.

Molecular Formula C26H29N5O7
Molecular Weight 523.5 g/mol
CAS No. 192755-52-5
Cat. No. B1678038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePralnacasan
CAS192755-52-5
SynonymsN-((2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl)octahydro-9-((1-isoquinolinylcarbonyl)maino)-6,10-dioxo-(1S,9S)-6H-pyridazino(1,2-a)(1,2)diazepine-1-carboxamide
pralnacasan
Molecular FormulaC26H29N5O7
Molecular Weight523.5 g/mol
Structural Identifiers
SMILESCCOC1C(CC(=O)O1)NC(=O)C2CCCN3N2C(=O)C(CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54
InChIInChI=1S/C26H29N5O7/c1-2-37-26-18(14-21(33)38-26)29-23(34)19-8-5-13-30-20(32)10-9-17(25(36)31(19)30)28-24(35)22-16-7-4-3-6-15(16)11-12-27-22/h3-4,6-7,11-12,17-19,26H,2,5,8-10,13-14H2,1H3,(H,28,35)(H,29,34)/t17-,18-,19-,26+/m0/s1
InChIKeyCXAGHAZMQSCAKJ-WAHHBDPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pralnacasan (VX-740) Procurement Guide: Non-Peptide Caspase-1 Inhibitor for Inflammatory Disease Research


Pralnacasan (CAS 192755-52-5), also known as VX-740 or HMR3480, is a small-molecule, non-peptide, orally bioavailable prodrug that selectively targets interleukin-1β converting enzyme (ICE/caspase-1) [1]. Developed by Vertex Pharmaceuticals, this synthetic organic compound inhibits the maturation of the pro-inflammatory cytokines IL-1β and IL-18, and advanced to Phase II clinical trials for rheumatoid arthritis and osteoarthritis before development was discontinued [2]. As a selective, reversible caspase-1 inhibitor with a well-characterized active metabolite (VRT-018858), it serves as a critical reference compound for investigating inflammatory pathways [3].

Why Pralnacasan Cannot Be Substituted with Other Caspase-1 or Pan-Caspase Inhibitors


Pralnacasan occupies a distinct pharmacological niche among caspase-targeting small molecules, and simple substitution with other inhibitors in this class—including the pan-caspase inhibitor Emricasan (PF-03491390) or the closely related Vertex compound Belnacasan (VX-765)—is scientifically unjustified without rigorous re-validation [1]. While all three compounds have been evaluated clinically for inflammatory diseases, they exhibit profoundly different selectivity profiles, active metabolites, and functional outcomes in head-to-head studies. Most critically, a recent 2025 direct comparative study in murine micromass cultures revealed that Pralnacasan (VX-740) and Belnacasan (VX-765) exert fundamentally divergent effects on chondrogenesis and cytokine regulation, with Pralnacasan uniquely promoting chondrogenic differentiation and reducing pro-inflammatory cytokines, whereas Belnacasan elevates anti-inflammatory cytokines [2]. These mechanistic differences preclude generic interchangeability in both in vitro and in vivo experimental systems [3].

Quantitative Differentiation Evidence for Pralnacasan Versus Comparator Caspase Inhibitors


Potency Comparison: Pralnacasan Ki for Caspase-1 vs. Belnacasan (VX-765)

Pralnacasan demonstrates potent inhibition of caspase-1 with a Ki of 1.4 nM [1]. In direct comparison, the closely related Vertex compound Belnacasan (VX-765) exhibits a Ki of 0.8 nM against the same target in cell-free assays [2]. The 1.75-fold difference in potency indicates that while both compounds are potent caspase-1 inhibitors, Belnacasan possesses slightly higher affinity for the isolated enzyme under these specific assay conditions. This quantitative difference is critical when selecting the appropriate tool compound for studies requiring precise titration of caspase-1 inhibition.

Caspase-1 Enzyme Inhibition Drug Discovery

Selectivity Profile: Pralnacasan vs. Pan-Caspase Inhibitor Emricasan

Pralnacasan exhibits high selectivity for caspase-1 over apoptotic caspases. Its active metabolite VRT-018858 shows an IC50 of 1.3 nM for caspase-1, compared to 2.3 µM for caspase-3 and 0.12 µM for caspase-8 [1]. This represents a >1,700-fold selectivity for caspase-1 over caspase-3. In stark contrast, Emricasan (PF-03491390) is an irreversible pan-caspase inhibitor with IC50 values of 0.3, 0.4, 2, 4, 6, 6, and 20 nM for caspase-9, -1, -3, -6, -7, -8, and -2, respectively . Pralnacasan's narrow selectivity profile minimizes confounding effects on apoptotic pathways, whereas Emricasan's broad inhibition profile is suitable for studies where broad-spectrum caspase blockade is intended, but wholly inappropriate as a substitute for selective caspase-1 inhibition.

Caspase-1 Selectivity Pan-caspase inhibition

Oral Bioavailability and Active Metabolite Profile: Pralnacasan vs. Peptide-Based Inhibitors

Pralnacasan is an orally bioavailable prodrug that achieves a human oral bioavailability of approximately 50% [1]. It is metabolized to its active metabolite, VRT-018858, which is a reversible, non-peptide caspase-1 inhibitor. This contrasts sharply with traditional peptide-based caspase-1 inhibitors like Ac-YVAD-CMK, which are not orally bioavailable and exhibit poor cellular permeability due to their peptidic nature [2]. The non-peptide design of Pralnacasan overcomes the inherent pharmacokinetic liabilities of peptide-based tools, enabling oral dosing in preclinical models and human trials. In rodent models, the prodrug approach increased oral bioavailability from 4% (for the active moiety alone) to 40-60% [3]. This significant enhancement in oral exposure is a key differentiator for studies requiring systemic, non-invasive administration.

Pharmacokinetics Prodrug Oral bioavailability

In Vivo Efficacy: Pralnacasan Reduces Joint Damage in Murine Osteoarthritis Models

In two distinct murine models of knee osteoarthritis, oral administration of Pralnacasan demonstrated statistically significant, dose-dependent reduction in joint damage [1]. In the collagenase-induced OA model, Pralnacasan at doses of 12.5 and 50 mg/kg twice daily reduced OA joint damage by 13-22% compared to vehicle controls. In the STR/1N mouse model of spontaneous OA, the high-dose group (4200 ppm in food) showed a 59% reduction in urinary hydroxylysylpyridinoline (HP) cross-links and an 84% reduction in the HP/LP ratio, both validated biomarkers of cartilage degradation [1]. While other caspase-1 inhibitors like Belnacasan have shown efficacy in inflammatory arthritis models, these specific quantitative reductions in structural joint damage and cartilage degradation biomarkers are unique to the published data for Pralnacasan in these OA models and represent the strongest evidence for its potential as a disease-modifying agent in OA.

Osteoarthritis In vivo efficacy Disease modification

Direct Comparative Functional Outcomes: Pralnacasan vs. Belnacasan in Chondrogenesis

A 2025 direct comparative study evaluated the effects of Pralnacasan (VX-740) and Belnacasan (VX-765) on chondrogenic differentiation and inflammatory cytokine release in murine micromass cultures [1]. The results revealed qualitatively and quantitatively divergent functional outcomes. Pralnacasan (VX-740) treatment increased chondrogenesis and decreased pro-inflammatory cytokines in culture supernatants. Conversely, Belnacasan (VX-765) treatment resulted in an increase in anti-inflammatory cytokine levels without the same pro-chondrogenic effect [1]. These differential effects, observed under identical experimental conditions, underscore that these two structurally related caspase-1 inhibitors from the same company produce fundamentally distinct biological responses in cartilage-forming cells. This direct, head-to-head comparison provides the most compelling evidence that these compounds cannot be considered interchangeable tools for studying inflammation and tissue repair in musculoskeletal research.

Chondrogenesis Osteoarthritis Cytokine modulation

Clinical Development and Safety Profile: Pralnacasan Phase II Data vs. Belnacasan

Pralnacasan advanced to a 285-patient Phase II clinical trial in rheumatoid arthritis (RA) where it demonstrated a dose-dependent improvement in ACR20 response rates [1]. The compound was administered orally at doses of 100 mg or 400 mg three times daily for 12 weeks and was reported to be well-tolerated in this study [2]. However, its development was ultimately discontinued in 2005 due to significant toxicological findings (liver toxicity) observed in long-term animal studies, despite no corresponding safety signals in human trials [3]. In comparison, Belnacasan (VX-765) progressed to Phase II trials for epilepsy but did not meet primary endpoints, and its development was also discontinued. For researchers, this clinical dataset establishes a defined safety and tolerability profile for Pralnacasan at specific human doses and durations, information that is critical for designing translational studies or interpreting preclinical toxicology findings.

Clinical trials Rheumatoid arthritis Safety

Recommended Research Applications for Pralnacasan Based on Quantitative Evidence


Investigating Selective Caspase-1 Inhibition in Inflammatory Signaling Without Apoptotic Confounding

Pralnacasan is the preferred tool compound for studies requiring precise, selective inhibition of caspase-1 with minimal off-target effects on apoptotic caspases. With a >1,700-fold selectivity for caspase-1 over caspase-3 [1], it enables clean dissection of the IL-1β/IL-18 maturation pathway without triggering or blocking apoptotic signaling. This high selectivity is critical for validating target engagement and for interpreting results in complex cellular models where caspase cross-talk occurs. Use Pralnacasan when the experimental goal is to isolate the specific contribution of caspase-1 to a phenotype.

Preclinical Efficacy Studies in Murine Models of Osteoarthritis

For in vivo studies of osteoarthritis, Pralnacasan is supported by robust, published efficacy data demonstrating significant reduction in joint damage (13-22% in collagenase-induced OA) and validated biomarker improvements (59% reduction in HP cross-links; 84% reduction in HP/LP ratio) [2]. These data provide a quantitative benchmark for comparing novel compounds and establish Pralnacasan as a validated positive control for studies of disease-modifying OA therapies. Its oral bioavailability (50% in humans; 40-60% in rodents) [3] enables convenient chronic dosing in rodent models, making it a practical choice for long-term efficacy studies.

Differentiating Functional Outcomes of Caspase-1 Inhibition in Chondrogenesis Research

Recent direct comparative evidence demonstrates that Pralnacasan (VX-740) and Belnacasan (VX-765) exert divergent effects on chondrocyte differentiation and cytokine profiles [4]. Pralnacasan uniquely promotes chondrogenesis while decreasing pro-inflammatory cytokines, a functional profile distinct from that of Belnacasan. Researchers in cartilage biology and osteoarthritis should therefore specifically procure Pralnacasan for studies investigating the link between caspase-1 inhibition and anabolic processes in cartilage, as substituting with Belnacasan may yield fundamentally different biological outcomes.

Translational Research Requiring a Well-Characterized Human Pharmacokinetic and Safety Profile

Pralnacasan benefits from extensive clinical characterization, including a 285-patient Phase II trial in rheumatoid arthritis with defined dosing (100-400 mg TID) and a documented safety and tolerability profile [5]. This human data is invaluable for translational studies aiming to bridge preclinical findings to clinical application. Researchers can utilize Pralnacasan's known human oral bioavailability (50%) and exposure-response relationships to inform dose selection and experimental design in preclinical models intended to model human pharmacology. The well-documented reasons for clinical discontinuation (animal liver toxicity) [6] also provide a critical reference point for interpreting safety signals in long-term animal studies of novel caspase-1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pralnacasan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.